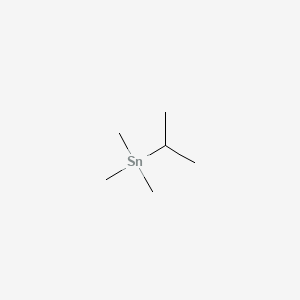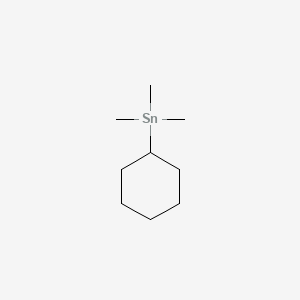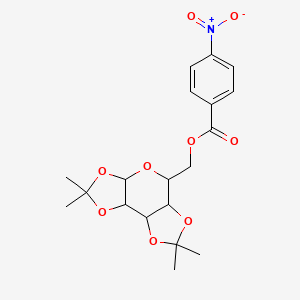![molecular formula C8H15ClO2S B14160570 Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate CAS No. 4303-47-3](/img/structure/B14160570.png)
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate is an organic compound with the molecular formula C8H15ClO2S It is a derivative of butanoic acid, featuring a sulfanyl group substituted with a 2-chloroethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-chloroethyl)sulfanyl]butanoate typically involves the reaction of 4-mercaptobutanoic acid with 2-chloroethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds via the formation of an intermediate ester, which is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted derivatives.
科学的研究の応用
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ethyl 4-[(2-chloroethyl)sulfanyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, resulting in diverse biological effects.
類似化合物との比較
Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate can be compared with other similar compounds, such as:
Ethyl 4-[(2-bromoethyl)sulfanyl]butanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
Ethyl 4-[(2-iodoethyl)sulfanyl]butanoate:
Ethyl 4-[(2-hydroxyethyl)sulfanyl]butanoate: Features a hydroxyl group, making it more hydrophilic and altering its biological activity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloroethyl group, which can undergo various chemical transformations, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
4303-47-3 |
|---|---|
分子式 |
C8H15ClO2S |
分子量 |
210.72 g/mol |
IUPAC名 |
ethyl 4-(2-chloroethylsulfanyl)butanoate |
InChI |
InChI=1S/C8H15ClO2S/c1-2-11-8(10)4-3-6-12-7-5-9/h2-7H2,1H3 |
InChIキー |
YDBOMLHGHSBTIS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCSCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)


![ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B14160540.png)




![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)

